![molecular formula C9H13N5O2 B2891568 8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 868143-58-2](/img/structure/B2891568.png)
8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione, commonly known as Theophylline, is a methylxanthine drug that is used as a bronchodilator to treat respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is also used as a diuretic and a cardiac stimulant.
科学的研究の応用
Fluorescent Probes for Cell Imaging
One application of derivatives related to "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione" involves the development of fluorescent probes. For instance, derivatives with aggregation-induced emission characteristics have been synthesized for use in cell imaging. These compounds exhibit stimulus-responsive fluorescent properties in solid states, useful for piezochromism, acidochromism, and solvent-induced emission changes. These properties allow for the fabrication of biocompatible fluorescent nanoparticles for cell imaging, specifically demonstrated with MCF-7 cell imaging (Lei et al., 2016).
Antimicrobial Activities
Another research direction is the exploration of antimicrobial activities. Novel derivatives carrying the biologically active sulfonamide moiety have been synthesized, showing promising antibacterial and antifungal activities. These compounds, derived from structural modifications of "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione," have displayed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This demonstrates their potential as lead compounds for developing new antimicrobial agents (Ghorab et al., 2017).
Molecular Structure and Reactivity Studies
Research has also focused on understanding the molecular structure and reactivity of compounds related to "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione." Studies have detailed the synthesis and reactivity of organochalcogen compounds derived from this chemical structure. These works contribute to a deeper understanding of intramolecular coordination, which is crucial for designing molecules with specific electronic and structural properties for various applications, including catalysis and materials science (Panda et al., 1999).
特性
IUPAC Name |
8-[(dimethylamino)methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-13(2)4-5-10-6-7(11-5)14(3)9(16)12-8(6)15/h4H2,1-3H3,(H,10,11)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCOKQJFKRSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((dimethylamino)methyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

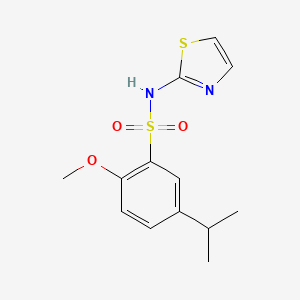
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)

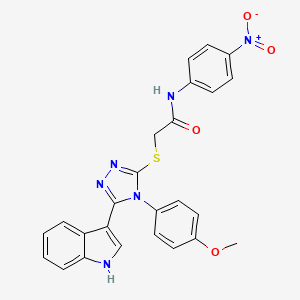
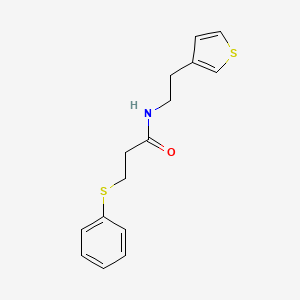
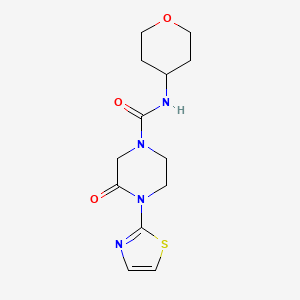
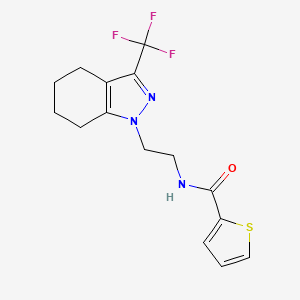
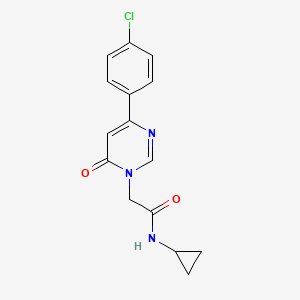
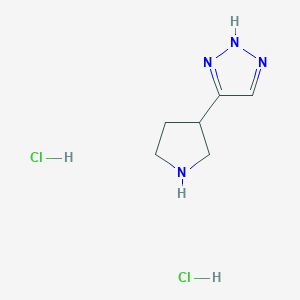
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
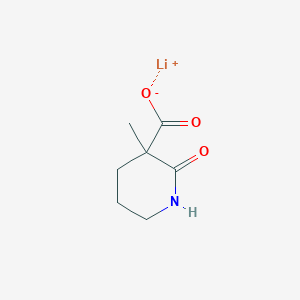
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)